![molecular formula C14H18N2O5 B2522150 1-(tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure CAS No. 2225146-25-6](/img/structure/B2522150.png)
1-(tert-Butoxycarbonyl)-6-Methoxy-2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O5. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a pyrrolo[2,3-b]pyridine core. It is used in various chemical and pharmaceutical applications due to its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a protecting group for amines.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the release or protection of amines.
Action Environment
The action of the compound may be influenced by various environmental factors. For example, the pH of the environment could affect the addition and removal of the Boc group . Additionally, the presence of other molecules could influence the compound’s interactions with its targets.
Vorbereitungsmethoden
The synthesis of 1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The methoxy group is introduced through methylation reactions, and the pyrrolo[2,3-b]pyridine core is constructed via cyclization reactions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Boc-protected amines and methoxy-substituted pyridines. For example:
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar in structure but lacks the methoxy group and the pyrrolo[2,3-b]pyridine core.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amine with a different core structure.
The uniqueness of 1-[(tert-butoxy)carbonyl]-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its combination of the Boc protecting group, methoxy substitution, and the pyrrolo[2,3-b]pyridine core, which provides distinct reactivity and stability properties .
Eigenschaften
IUPAC Name |
6-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(19)16-9(12(17)18)7-8-5-6-10(20-4)15-11(8)16/h5-6,9H,7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPOFCHCGFTVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1N=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
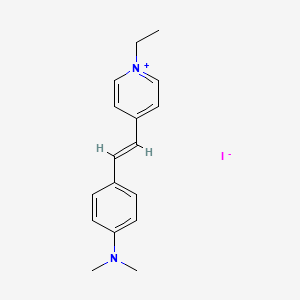
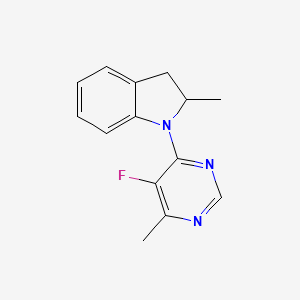
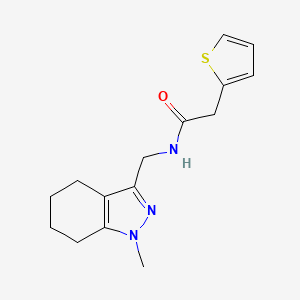
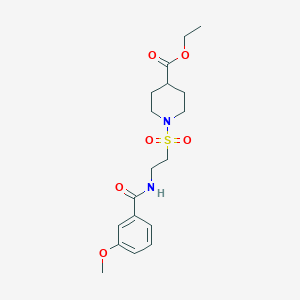
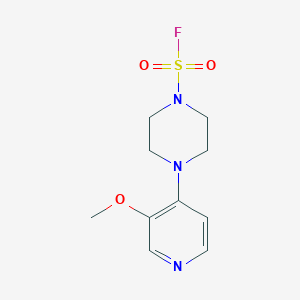
![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)
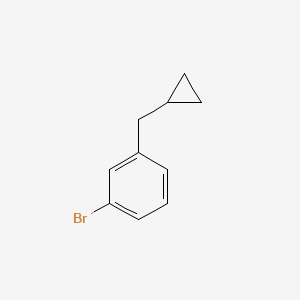
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)
![1-[(4-fluorophenyl)methyl]-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2522082.png)
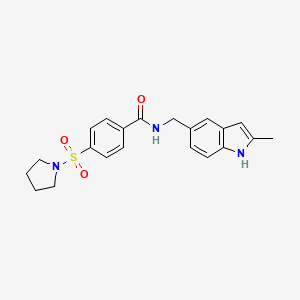
![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2522085.png)
![2-[(3-methylidenepiperidin-1-yl)methyl]pyridine](/img/structure/B2522086.png)
![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)
